molecular formula C15H15NO B029155 n,n-Dibenzylformamide CAS No. 5464-77-7

n,n-Dibenzylformamide

Cat. No.: B029155
CAS No.: 5464-77-7
M. Wt: 225.28 g/mol
InChI Key: OTHBCWKTCXJYAW-UHFFFAOYSA-N
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Description

N,N-Dibenzylformamide: is an organic compound with the chemical formula C15H15NO. It is a colorless liquid with a strong pungent odor of azone at room temperature . This compound is often used in organic synthesis and has various applications in different fields.

Scientific Research Applications

Chemistry: N,N-Dibenzylformamide is used as a solvent and reagent in organic synthesis. It is often employed in the preparation of various organic compounds and intermediates .

Biology: In biological research, this compound is used as a reagent in the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions and metabolic pathways .

Medicine: It is used in the development of new drugs and therapeutic agents .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products. It is also used as a solvent in various industrial processes .

Safety and Hazards

N,N-Dibenzylformamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

N,N-Dibenzylformamide is a small organic molecule. It’s structurally similar compound, n-benzylformamide, has been reported to interact with alcohol dehydrogenase 1b , which plays a crucial role in the metabolism of alcohols in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction of Benzyl Bromide with Formamide: One common method to prepare N,N-Dibenzylformamide involves the reaction of benzyl bromide with formamide in the presence of a base such as sodium hydroxide.

    Reaction of Benzyl Chloride with Formamide: Another method involves the reaction of benzyl chloride with formamide in the presence of a catalyst such as potassium carbonate.

Industrial Production Methods: In industrial settings, this compound can be produced through the reaction of benzyl bromide or benzyl chloride with formamide under controlled conditions. The reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Comparison with Similar Compounds

    N,N-Dimethylformamide: A similar compound with two methyl groups instead of benzyl groups.

    N,N-Diethylformamide: Another similar compound with two ethyl groups.

Uniqueness of N,N-Dibenzylformamide: this compound is unique due to its benzyl groups, which provide distinct chemical properties and reactivity compared to other formamides. Its ability to participate in various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

N,N-dibenzylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHBCWKTCXJYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278076
Record name n,n-dibenzylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5464-77-7
Record name 5464-77-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dibenzylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold and vigorously stirred solution of dibenzylamine (918 g.) in 98% formic acid (105 ml.) is added dropwise, over 45 minutes, acetic anhydride (35 ml.). The resulting mixture is stirred for one hour at room temperature, then diluted with ice water (40 ml.) and kept overnight at 15° C. The solution is evaporated in vacuo to dryness and the residue extracted with ether. The ethereal solution is washed with water, dried over magnesium sulfate, filtered, and evaporated in vacuo to yield N-formyl-dibenzylamine (9.9 g.) as a white solid, m.p. 53°-54.5° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
918 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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